molecular formula C13H17NO5S B187781 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-94-5

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B187781
CAS RN: 72678-94-5
M. Wt: 299.34 g/mol
InChI Key: LZYQCYSHBONTGC-UHFFFAOYSA-N
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Description

The compound “2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also features a carboxylic acid group, and a phenyl ring substituted with three methoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted-4-(3’,4’,5’-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents has been described . The molecules were prepared by the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the molecular bond lengths and bond angles of 3-(3,4,5-Trimethoxyphenyl)propionic acid were found to be in good agreement with related structures .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents were described. The molecules were prepared by the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3,4,5-Trimethoxyphenylacetic acid has a melting point of 117-120 °C and a molecular weight of 226.23 .

Scientific Research Applications

  • Formation of 3,4,5-Trimethoxyphenyl Carbanion :

    • The 3,4,5-trimethoxypIieiiyl substituent, a substructure of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, can be introduced via a carbon-carbon bond forming reaction of the 3,4,5-trimethoxyphenyl carbanion and appropriate carbon electrophiles. This method facilitates the incorporation of this unit in various natural products through C-C bond formation (Hoye & Kaese, 1982).
  • Corrosion Inhibition in Mild Steel :

    • Thiazolidinedione derivatives, related to 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, show potential as inhibitors for mild steel corrosion in acidic environments. These inhibitors demonstrate increased efficiency with concentration and adhere to the mild steel surface following the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Yadav, 2015).
  • Potential in Geriatric Medicine :

    • Thiazolidine-4-carboxylic acid, a related compound, shows promise in geriatric medicine. It is a sulfur amino acid with potential revitalizing effects on age-related biochemical variables of blood and tissues, and might slow the aging process in mammals (Weber, Fleming, & Miquel, 1982).
  • Synthesis and Antimicrobial Evaluation :

    • A study describes the synthesis and in vitro antimicrobial evaluation of thiazolidinone derivatives, which are structurally related to 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. These derivatives showed notable antibacterial activity and moderate antifungal activity (Patel & Patel, 2012).
  • Solid-Phase Synthesis of Organic Molecules :

    • The solid-phase synthesis of 2-substituted thiazolidine-4-carboxylic acids, which is relevant to the studied compound, demonstrates a method for the synthesis of substituted thiazolidines, providing a basis for further chemical applications (Patek, Drake, & Lebl, 1995).
  • Potential Role in Beer Flavor Stability :

    • 1,3-Thiazolidine-4-carboxylic acids, structurally similar to the compound , may play an important role in beer flavor stability or instability. These compounds bind to beer-aging aldehydes, influencing the overall flavor profile of beer (Baert et al., 2015).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Future research could focus on the development of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives. These compounds have shown promising anticancer activity against MCF-7 and A549 cell lines .

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYQCYSHBONTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316426
Record name 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

72678-94-5
Record name 72678-94-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KM Khan, Z Ullah, MA Lodhi, M Ali, MI Choudhary… - Molecular …, 2006 - Springer
By using internal combinatorial library we were able to identify (4R)-thiazolidines carboxylic acid and its 2-substituted analogs as active inhibitors of urease. Molecular modeling and …
Number of citations: 31 link.springer.com

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